molecular formula C8H14O B12963698 Octahydropentalen-2-ol

Octahydropentalen-2-ol

Cat. No.: B12963698
M. Wt: 126.20 g/mol
InChI Key: WYZPLRUPKAGJSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydropentalen-2-ol can be achieved through several methods. One common approach involves the addition of methylmagnesium iodide or bromide to crotonaldehyde, followed by partial dehydration of pentanediol and hydrolysis of 2-chloropentene-3 . The reaction typically requires dry ether as a solvent and magnesium as a catalyst, with the reaction mixture being cooled to about 0°C and maintained under gentle reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Octahydropentalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkyl halides, leading to the formation of various substituted derivatives.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, Octahydropentalen-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its hydroxyl group allows for easy modification, making it suitable for labeling and tracking in biological systems.

Medicine: In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Octahydropentalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes.

Comparison with Similar Compounds

    Octahydropentalene: Similar in structure but lacks the hydroxyl group.

    Bicyclo[3.3.0]octane: Another bicyclic compound with a similar ring structure.

    Pentalene: A related compound with a different degree of hydrogenation.

Uniqueness: Octahydropentalen-2-ol is unique due to its specific combination of rings and functional groups

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol

InChI

InChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2

InChI Key

WYZPLRUPKAGJSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC2C1)O

Origin of Product

United States

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